2-Ethyl-1,3,5-triphenyl-1H-pyrrole
Description
Properties
CAS No. |
91025-69-3 |
|---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-ethyl-1,3,5-triphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-2-23-22(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChI Key |
LVFPXQHUDKNKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Traditional Paal-Knorr Adaptation
The Paal-Knorr synthesis represents one of the most established routes for preparing substituted pyrroles and can be effectively adapted for 2-Ethyl-1,3,5-triphenyl-1H-pyrrole preparation. This approach involves the cyclization of 1,4-diketones with primary amines.
Synthetic Protocol:
- Preparation of an appropriately substituted 1,4-diketone bearing ethyl and phenyl substituents
- Cyclization with aniline or suitably substituted aniline derivatives
- Subsequent functionalization if necessary
Based on procedures for similar compounds, a typical protocol would involve:
A screw-capped test tube is charged with thiazolium salt (0.20 equiv) under nitrogen atmosphere. Benzoyl(trimethyl)silane (2.0 equiv) in THF is added followed by DBU (0.30 equiv). The reaction mixture is heated to 70°C, followed by addition of an appropriately substituted chalcone bearing an ethyl group (1.0 equiv) in THF and 2-propanol (4.0 equiv). After stirring at 70°C for 12 hours, aniline (3.0 equiv) is added followed by p-toluenesulfonic acid (2.0 equiv) in ethanol and 4Å molecular sieves. The mixture is heated at 70°C for an additional 6-12 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water, dried, and purified by column chromatography.
This methodology has demonstrated yields of 65-70% for triphenylpyrrole derivatives.
Modified Sila-Stetter/Paal-Knorr Approach
An advanced variation employs a one-pot Sila-Stetter/Paal-Knorr strategy, allowing for the controlled introduction of the ethyl group at the C-2 position.
Reaction Scheme:
- Sila-Stetter reaction between ethyl-substituted chalcone and benzoyl(trimethyl)silane
- Immediate Paal-Knorr cyclization with aniline
This method is particularly valuable as it provides excellent regiocontrol over the placement of the ethyl group at the C-2 position.
Table 1: Optimization of Sila-Stetter/Paal-Knorr Reaction Conditions for Highly Substituted Pyrroles
| Entry | Catalyst (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Thiazolium salt (0.20) | DBU (0.30) | THF | 70 | 12 | 65-70 |
| 2 | Thiazolium salt (0.25) | DBU (0.35) | THF | 80 | 10 | 68-73 |
| 3 | Thiazolium salt (0.20) | DBU (0.30) | Toluene/EtOH (1:1) | 75 | 8 | 70-75 |
Multicomponent Reaction Approaches
Three-Component Coupling Strategy
A direct and efficient approach to this compound involves a three-component coupling reaction using appropriately chosen starting materials.
Synthetic Procedure:
A mixture of ethylacetaldehyde (1.0 equiv), benzaldehyde (2.0 equiv), and aniline (1.1 equiv) in the presence of an acid catalyst (typically AcOH or p-toluenesulfonic acid, 1.0 equiv) in ethanol or toluene/acetic acid (1:1) is heated at 70°C for 3-6 hours. The reaction mixture is then cooled, neutralized with aqueous NaHCO₃, extracted with ethyl acetate, dried, and purified by column chromatography to yield the desired this compound.
This method typically provides yields of 53-77% for similar triphenylpyrrole derivatives.
Iron-Catalyzed Multicomponent Synthesis
Iron salts have proven particularly effective in catalyzing the formation of tetraarylpyrroles and can be adapted for the synthesis of this compound.
Optimized Conditions:
Ethylglyoxal (or ethyl-substituted diacetyl equivalent), benzaldehyde (2.0 equiv), aniline (2.0 equiv), and Fe(ClO₄)₃·H₂O (6 mol%) in toluene/AcOH (1:1) are combined and heated at 50°C for 16 hours. The mixture is then worked up and purified by column chromatography.
This approach has demonstrated yields of 50-69% for similar highly substituted pyrroles.
Table 2: Comparative Analysis of Iron Catalysts for Multicomponent Pyrrole Synthesis
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fe(ClO₄)₃·H₂O | Toluene/AcOH (1:1) | 50 | 16 | 65-69 |
| FeCl₃ | Toluene/AcOH (1:1) | 50 | 16 | 55-60 |
| Fe(OAc)₃ | Toluene/AcOH (1:1) | 50 | 16 | 50-55 |
| V, Nb, Ce, Mn salts | Toluene/AcOH (1:1) | 50 | 16 | 40-50 |
Metal-Catalyzed Approaches
Copper-Catalyzed Carbene Insertion Method
Copper-catalyzed reactions offer a powerful approach for constructing highly substituted pyrroles through carbene insertion and subsequent rearrangement.
Synthetic Procedure:
A mixture of (Z)-3-(benzylamino)-1-phenylprop-2-en-1-one (0.3 mmol) and Cu(OTf)₂ (10 mol%) in dichloroethane (3 mL) is stirred at 60°C for 1 minute. Ethyl 2-diazo-2-phenylacetate (0.36 mmol) is added slowly at 60°C. After completion (monitored by TLC), the reaction mixture is cooled, concentrated, and purified by column chromatography using petroleum ether/ethyl acetate (100:1) to obtain this compound derivatives.
Similar polysubstituted pyrroles have been obtained in yields of 64-78% using this approach.
Palladium-Catalyzed Cross-Coupling Strategy
A sequential approach using palladium-catalyzed cross-coupling reactions can be employed to construct the desired this compound from simpler pyrrole precursors.
Two-Step Protocol:
- Preparation of a 2-ethylpyrrole core
- Sequential palladium-catalyzed arylation at the N-1, C-3, and C-5 positions
A mixture of 2-ethylpyrrole (1.0 equiv), phenylboronic acid (3.6 equiv), [Pd(dppf)Cl₂] (5 mol%), and K₂CO₃ (9.0 equiv) in dioxane/water (2.5:1) is heated at 80°C under nitrogen atmosphere. After completion, the reaction mixture is acidified, filtered through Celite, extracted with ethyl acetate, dried, and purified to yield the desired product.
This approach can provide the target compound with yields of 50-65%, though multiple steps may be required.
Alternative Innovative Approaches
BF₃-Promoted α-Amino Acetal Method
This method represents a novel approach to the synthesis of 2,5-disubstituted pyrroles that can be extended to prepare this compound.
Synthetic Procedure:
N-(2,2-dimethoxy-1-phenylethyl)-4-nitrobenzenesulfonamide (0.2 mmol), phenylacetylene (0.4 mmol), and boron trifluoride etherate (0.4 mmol) are added sequentially to anhydrous dichloromethane (2 mL) at 0°C. The mixture is stirred overnight at room temperature, then quenched with saturated Na₂CO₃, extracted with dichloromethane, dried, and purified by column chromatography.
This approach has yielded similar N-protected 2,5-diphenylpyrroles in yields of 65-78%.
Visible Light-Initiated Hantzsch Synthesis
A modern approach utilizing visible light to initiate the Hantzsch synthesis offers a mild route to highly substituted pyrroles.
Protocol:
Aniline (4 mmol), ethyl 2-ethylbenzoylacetate (1 mmol), and AcOH (4 mmol) are stirred at 80°C for 5 hours. The mixture is diluted with water, extracted with ethyl acetate, washed, dried, and concentrated. The crude enaminone is then reacted with a phenylacetylene derivative under blue LED irradiation in the presence of an appropriate catalyst to yield the desired this compound.
Similar 2,5-diarylpyrroles have been obtained in yields of 68-90% using this methodology.
Comparative Analysis of Preparation Methods
Each synthetic approach offers distinct advantages and limitations that should be considered when selecting a method for the preparation of this compound.
Table 3: Comprehensive Comparison of Preparation Methods for this compound
| Method | Advantages | Limitations | Expected Yield (%) | Reaction Conditions | Scale-up Potential |
|---|---|---|---|---|---|
| Paal-Knorr Synthesis | Well-established, high regioselectivity | Requires specific 1,4-diketone precursors | 65-75 | 70°C, 12-24h, THF or toluene/AcOH | Good |
| Multicomponent Reaction | One-pot, atom economical | May form regioisomers | 55-77 | 50-70°C, 16h, toluene/AcOH | Excellent |
| Cu-Catalyzed Carbene Insertion | High regioselectivity, mild conditions | Requires handling of diazo compounds | 64-78 | 60°C, DCE, 3-5h | Moderate |
| Pd-Catalyzed Coupling | Step-wise control, high purity | Multi-step, expensive catalyst | 50-65 | 80°C, dioxane/water, N₂ atm | Limited |
| BF₃-Promoted Method | Novel approach, high yields | Moisture-sensitive reagents | 65-78 | RT, DCM, overnight | Moderate |
| Light-Initiated Hantzsch | Mild conditions, energy efficient | Specialized equipment needed | 68-90 | Blue LED, RT, 8-12h | Good |
Characterization and Analytical Data
The successful synthesis of this compound can be confirmed through various analytical methods. Based on characterization data for similar compounds, the following spectroscopic profiles would be expected:
Physical Properties:
- Appearance: White to pale yellow solid
- Melting Point: 140-150°C (estimated)
- Solubility: Soluble in common organic solvents (dichloromethane, ethyl acetate, THF)
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 15H, aromatic protons), 6.35 (s, 1H, pyrrole-C₄H), 2.75 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 140-125 (aromatic carbons), 135-130 (pyrrole C-2, C-3, C-5), 110-108 (pyrrole C-4), 21-18 (CH₂CH₃), 14-12 (CH₂CH₃)
- HRMS (ESI): [M+H]⁺ calculated for C₂₄H₂₁N: 324.1752
Chemical Reactions Analysis
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated pyrrole derivatives.
Scientific Research Applications
2-Ethyl-1,3,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between pyrrole derivatives and biological macromolecules.
Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl-Substituted Aromatic Compounds
2-Ethyl-1,3-dimethyl-benzene (CAS 2870-04-4)
- Structure : Benzene ring with ethyl (C2) and methyl (C1, C3) groups.
- Comparison: Unlike 2-Ethyl-1,3,5-triphenyl-1H-pyrrole, this compound lacks a heterocyclic core. The ethyl group on benzene increases hydrophobicity, similar to its role in pyrrole derivatives.
2-Ethyl-1,4-dimethyl-benzene (CAS 1758-88-9)
- Structure : Ethyl (C2) and methyl (C1, C4) substituents on benzene.
- Comparison : The positional isomerism (1,4- vs. 1,3-dimethyl) highlights how substitution patterns influence molecular symmetry and intermolecular interactions. Such effects may parallel the impact of phenyl group placement on pyrrole derivatives .
Five-Membered Heterocycles with Ethyl Substituents
2-Ethyl-1,3,4-oxadiazole
- Structure : Oxadiazole ring with ethyl at C2.
- Comparison: This compound, identified as a DNA methyltransferase (DNMT) inhibitor, shares the ethyl substitution on a five-membered heterocycle.
2-Ethyl-1,3-benzoxazol-6-yl Derivatives
- Structure : Benzoxazole fused ring with ethyl (C2) and substituents at C6.
- Comparison: The ethyl group on benzoxazole (as in European Patent Application compounds) enhances steric bulk, which may improve target selectivity in drug candidates. However, the fused aromatic system differs from the mono-heterocyclic pyrrole core .
Aliphatic Ethyl-Substituted Compounds
2-Ethyl-1-hexanol (CAS 104-76-7)
Key Comparative Data Table
Research Findings and Implications
This effect is critical in pyrrole derivatives used in organic electronics.
Steric Influence : The triphenyl substitution in this compound creates significant steric hindrance, likely reducing reactivity compared to less-substituted analogs (e.g., 2-ethylpyrrole). This could enhance stability in drug delivery systems.
Biological Activity : Compounds with five-membered heterocycles (e.g., oxadiazoles, triazoles) often exhibit high binding affinities due to their planar geometry and ability to participate in hydrogen bonding. The ethyl group in such systems may optimize hydrophobic interactions with target proteins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethyl-1,3,5-triphenyl-1H-pyrrole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrrole precursors. For example, alkylation of pyrrole derivatives with ethyl groups under basic conditions (e.g., KOH in ethylene glycol at 160°C) is a common approach . Alternatively, alkylation via NaH and methyl iodide in THF at room temperature has been used for similar pyrrole derivatives, suggesting adaptability for ethyl-substituted analogs . Key steps include monitoring via thin-layer chromatography (TLC) and purification using solvent extraction (e.g., CH₂Cl₂).
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Aromatic protons (δ ~6.3–7.9 ppm) and ethyl/methyl groups (δ ~1.2–2.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching frequencies for C-N (≈1,350 cm⁻¹) and C=C (≈1,600 cm⁻¹) validate pyrrole core integrity.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent positions .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/hexane mixtures are widely used due to their polarity gradient, enabling slow crystallization and high purity (e.g., 87% yield reported for analogous pyrroles) . For thermally sensitive derivatives, dichloromethane/hexane layering at low temperatures prevents decomposition.
Advanced Research Questions
Q. How do electronic substituent effects influence the reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing phenyl groups stabilize the pyrrole ring, while ethyl groups enhance steric hindrance, affecting regioselectivity in cross-coupling reactions . Computational workflows should include geometry optimization at the B3LYP/6-31G(d) level and solvent effects via the polarizable continuum model (PCM).
Q. What strategies resolve contradictions in reported catalytic efficiencies for pyrrole functionalization?
- Methodological Answer : Systematic screening of catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) and reaction conditions (temperature, solvent polarity) is essential. For instance, conflicting yields in cross-coupling reactions may arise from trace moisture or oxygen; thus, rigorous Schlenk techniques or microwave-assisted synthesis under inert atmospheres can improve reproducibility . Kinetic studies (e.g., time-resolved NMR) further elucidate rate-limiting steps.
Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrrole derivatives?
- Methodological Answer : Modifying substituents on the pyrrole ring alters bioactivity. For example:
- 3,4,5-Trimethoxyphenyl groups enhance tubulin polymerization inhibition by mimicking colchicine-binding motifs .
- Ethyl groups at the 2-position improve metabolic stability compared to methyl analogs.
SAR studies require combinatorial synthesis (e.g., parallel reactions with boronic acid derivatives) and bioassays (e.g., cytotoxicity IC₅₀ measurements).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
